2-Bromo-6-methoxypyridine

Overview

Description

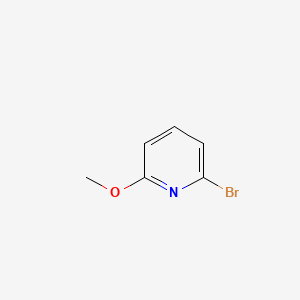

2-Bromo-6-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . It is a derivative of pyridine, where the bromine atom is substituted at the second position and a methoxy group is substituted at the sixth position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methoxypyridine can be synthesized through several methods. One common method involves the bromination of 6-methoxypyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting 2,6-dibromopyridine with sodium methoxide in ethanol. The reaction mixture is heated to reflux for several hours, followed by extraction and purification to obtain the desired product with high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert it to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium cyanide, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Nucleophilic Substitution: Products include 2-amino-6-methoxypyridine, 2-thio-6-methoxypyridine, and 2-cyano-6-methoxypyridine.

Suzuki-Miyaura Coupling: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Bromo-6-methoxypyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For instance, it serves as a precursor in the synthesis of various pyridine derivatives that exhibit biological activity against specific targets in the central nervous system.

Case Study: Neurological Agents

A notable application involves its use in synthesizing compounds that inhibit neurotransmitter reuptake mechanisms, thereby enhancing synaptic transmission. Research has demonstrated that derivatives of this compound exhibit promising activity against conditions such as depression and anxiety disorders .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is employed in the formulation of herbicides and fungicides. Its chemical properties contribute to the effectiveness of these agrochemicals while minimizing environmental impact.

Case Study: Herbicidal Efficacy

A study evaluated the herbicidal activity of formulations containing this compound against common weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide .

Studies on Enzyme Inhibition

Researchers leverage this compound in biochemical studies focused on enzyme inhibition and receptor binding. This compound aids in elucidating mechanisms of action for various biological processes.

Case Study: Enzyme Activity Assay

In an experimental setup to assess enzyme inhibition, derivatives of this compound were tested against specific enzymes involved in metabolic pathways. The findings indicated a dose-dependent inhibition, suggesting potential therapeutic applications .

Organic Synthesis

Versatile Building Block

As a building block in organic synthesis, this compound facilitates the creation of complex molecules across multiple fields, including fine chemicals and specialty products.

Chemical Reactions Involved

The compound is known to participate in various chemical reactions such as:

- Nucleophilic Substitution: Where the bromine atom is replaced by nucleophiles.

- Suzuki-Miyaura Coupling: Employed to form carbon-carbon bonds with boronic acids.

- Oxidation and Reduction Reactions: Under specific conditions.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxypyridine largely depends on its role as an intermediate in the synthesis of bioactive compounds. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and methoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Bromo-6-methoxypyridine can be compared with other halogenated pyridine derivatives, such as:

2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.

2,6-Dibromopyridine: Contains two bromine atoms, making it more reactive in nucleophilic substitution reactions.

2,6-Dimethoxypyridine: Contains two methoxy groups, which can influence its electronic properties and reactivity compared to this compound.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of halogenated pyridine derivatives in chemical research and industry.

Biological Activity

2-Bromo-6-methoxypyridine is a halogenated pyridine derivative with the molecular formula and a molecular weight of 188.02 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound primarily exerts its biological effects through the following mechanisms:

- Inhibition of p38α MAPK : This compound has been shown to inhibit the activity of p38α mitogen-activated protein kinase (MAPK), a key regulator in inflammatory responses. By binding to the ATP-binding site of p38α MAPK, it prevents substrate phosphorylation, thereby modulating inflammatory cytokine production .

- Gene Expression Modulation : The compound influences gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to alterations in cellular functions and pathways associated with inflammation and cancer progression.

Biological Activity Overview

The biological activity of this compound has been explored through various studies and applications:

Anti-inflammatory Properties

Research indicates that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α, in stimulated human whole blood assays. This effect is attributed to its action on the p38α MAPK pathway .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Inhibition of Cytokine Release : A study tested various derivatives of pyridine compounds, including this compound, for their ability to inhibit LPS-stimulated TNF-α release. The results indicated that this compound was among the most effective inhibitors, showcasing its potential for treating inflammatory diseases .

- Synthesis of Bioactive Molecules : In synthetic chemistry applications, this compound serves as a versatile building block for creating bioactive molecules. For instance, it has been used in synthesizing cyclopenta[b]pyridin-2,5-dione, a compound with cardiotonic properties that may be beneficial in heart failure treatments .

- Cross-Coupling Reactions : The compound participates in various cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential for constructing complex organic molecules with potential therapeutic effects. These reactions leverage the reactivity of the bromine atom to form new carbon-carbon bonds .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits TNF-α release; modulates p38α MAPK signaling pathway |

| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |

| Synthetic Applications | Serves as a building block for bioactive compounds; utilized in cross-coupling reactions |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Bromo-6-methoxypyridine relevant to experimental design?

- Methodological Answer :

The compound’s molecular weight (188.02 g/mol), melting point (206°C), and density (1.53 g/mL at 25°C) are critical for solvent selection, reaction scaling, and purification (e.g., recrystallization or column chromatography). Its SMILES string (

COc1cccc(Br)n1) and InChI key (KMODISUYWZPVGV-UHFFFAOYSA-N) enable structural verification via computational tools. The bromine and methoxy groups confer electrophilic reactivity and steric effects, influencing cross-coupling reactions .

| Property | Value | Relevance to Research |

|---|---|---|

| Molecular Weight | 188.02 g/mol | Stoichiometric calculations |

| Melting Point | 206°C | Purity assessment during synthesis |

| Density | 1.53 g/mL (25°C) | Solvent compatibility |

| Flash Point | 104.4°C (closed cup) | Safety protocols for heating reactions |

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Due to its flammability (flash point: 104.4°C) and potential toxicity, researchers should:

- Use N95 masks , chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation or dermal contact.

- Conduct reactions in a fume hood with adequate ventilation.

- Store the compound in a cool, dry environment away from oxidizers (e.g., peroxides) to avoid unintended reactions .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Methodological Answer : While direct synthesis details are sparse in the literature, bromination of 6-methoxypyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) is a plausible route. Alternative approaches include:

- Nucleophilic substitution : Reacting 2,6-dibromopyridine with methoxide ions, though regioselectivity must be controlled .

- Cross-coupling retro-analysis : Using this compound as a product of metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling intermediates) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, identifying reactive sites. For example:

- The bromine atom acts as a leaving group in Suzuki couplings, while the methoxy group directs electrophilic substitution via resonance effects.

- Exact exchange terms in DFT (e.g., Becke’s 1993 functional) improve accuracy in predicting activation energies for transition states .

| Computational Parameter | Relevance to Reactivity |

|---|---|

| HOMO-LUMO Gap | Predicts susceptibility to nucleophilic attack |

| Mulliken Charge Analysis | Identifies electron-deficient sites (Br) |

| Transition State Modeling | Optimizes catalyst selection (e.g., Pd vs. Ni) |

Q. What strategies address contradictory data in optimizing Suzuki-Miyaura couplings using this compound?

- Methodological Answer : Contradictions in yield or regioselectivity often arise from:

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). Screen ligands (e.g., bipyridines) to stabilize intermediates .

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance solubility but may deactivate catalysts.

- Base optimization : K₂CO₃ vs. Cs₂CO₃ impacts transmetallation efficiency.

Systematic DOE (Design of Experiments) with variables like temperature (80–120°C) and molar ratios (1:1.2 substrate:boronic acid) resolves inconsistencies .

Q. How do steric and electronic effects of substituents influence regioselectivity in reactions involving this compound?

- Methodological Answer :

- Methoxy Group (-OMe) : Electron-donating via resonance, directing incoming electrophiles to the para position (C4) in electrophilic substitution.

- Bromine Atom (-Br) : Electron-withdrawing inductive effect enhances oxidative addition in cross-coupling, favoring Pd(0)/Pd(II) cycles.

Steric hindrance at C6 (adjacent to -OMe) limits accessibility, making C2 (Br) the primary reactive site. Compare with 3-Bromo-2-methoxypyridine, where steric effects at C3 alter regioselectivity .

Q. Key Research Findings

- Cross-Coupling Efficiency : this compound achieved 61% yield in benzyl piperidine coupling using Ni catalysis (General Procedure B, EtOAc/hexanes gradient) .

- Suzuki-Miyaura Applications : Coupling with 3-nitrophenylboronic acid yielded 2-methoxy-6-(3-nitrophenyl)pyridine (50% yield, Pd catalysis), confirmed via NMR (δ 8.89 ppm, aromatic protons) .

Properties

IUPAC Name |

2-bromo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMODISUYWZPVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292619 | |

| Record name | 2-Bromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40473-07-2 | |

| Record name | 2-Bromo-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40473-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 84173 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040473072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40473-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.